Bromodiphenylmethane

描述

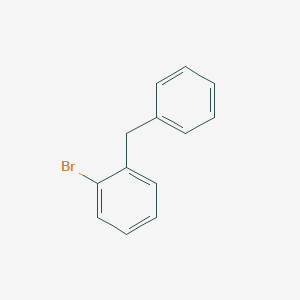

Structure

3D Structure

属性

IUPAC Name |

[bromo(phenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Br/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQROAIRCEOBYJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Br | |

| Record name | DIPHENYLMETHYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/621 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870774 | |

| Record name | Bromodiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diphenylmethyl bromide is a white crystalline solid. A lachrymator. In the presence of moisture corrosive to tissue and most metals., White solid; [CAMEO] Light brown solid with a pungent odor; [Alfa Aesar MSDS] | |

| Record name | DIPHENYLMETHYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/621 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromodiphenylmethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20374 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

776-74-9 | |

| Record name | DIPHENYLMETHYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/621 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromodiphenylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=776-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromodiphenylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(bromomethylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromodiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROMODIPHENYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS6ZRZ2QNN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Bromodiphenylmethane: Core Physical and Chemical Properties

This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of bromodiphenylmethane. Designed for researchers, scientists, and professionals in drug development, this document consolidates key data into structured tables, outlines standard experimental methodologies for property determination, and includes visualizations to illustrate chemical synthesis and property relationships.

Core Physical and Chemical Properties

This compound, also known as benzhydryl bromide, is an organic compound that serves as a valuable intermediate in various chemical syntheses, including the production of pharmaceuticals like Modafinil.[1] Its chemical structure consists of a diphenylmethane (B89790) core with a bromine atom attached to the methylene (B1212753) bridge.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁Br | [2][3] |

| Molecular Weight | 247.13 g/mol | [1][3] |

| Appearance | White to off-white or amber crystalline solid; orange-red to orange-brown low melting solid. | [1][4][5] |

| Odor | Pungent | [4] |

| Melting Point | 33 - 42 °C / 91.4 - 107.6 °F (range); 35-39°C (lit.); 45°C; 47°C; 85-87°C (range) | [1][3][4][6] |

| Boiling Point | 184 °C / 363.2 °F @ 20 mmHg | [1][3][4] |

| Density | Approximately 0.9 g/cm³ | [1][3] |

| Vapor Pressure | 0.000358 mmHg at 25°C | [1][3] |

| Refractive Index | 1.6290 (estimate) | [1][3] |

| Flash Point | > 110 °C / > 230 °F | [4] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Notes | Source(s) |

| Water | Insoluble in cold water. | Decomposed by hot water to form hydrobromic acid. | [1][2][5] |

| Organic Solvents | Soluble | Dissolves in ethanol, ether, and benzene. | [1][6] |

Table 3: Stability and Reactivity Profile

| Parameter | Description | Source(s) |

| Stability | Stable under normal storage and handling conditions. | [1][4] |

| Conditions to Avoid | Exposure to moist air or water, incompatible products. | [4] |

| Incompatible Materials | Strong oxidizing agents, acids, bases, alcohols, amines. | [1][4][7] |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen halides. | [4] |

| Reactivity | Can undergo reactions typical of aromatic compounds, such as electrophilic substitution. The bromine atom facilitates nucleophilic substitution.[2][8] It is a lachrymator and can be corrosive to tissues and most metals in the presence of moisture.[5][6] |

Spectral Data

While detailed spectral analyses are beyond the scope of this guide, general spectral information is available. Spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are used to confirm the structure and purity of this compound.[9][10][11][12][13]

Experimental Protocols

The determination of the physical properties of this compound follows standard laboratory procedures for organic compounds.

3.1. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound, while impurities tend to depress and broaden the melting range.[14]

-

Methodology: Capillary Method

-

A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end.[15][16]

-

The capillary tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with oil) or a melting point apparatus with a heated metal block.[14]

-

The sample is heated slowly and uniformly, at a rate of about 2°C per minute near the expected melting point.[14]

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[14]

-

3.2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[17]

-

Methodology: Capillary Method (Siwoloboff's Method)

-

A small amount of the liquid is placed in a fusion tube or a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the fusion tube.[17][18]

-

The apparatus, along with a thermometer, is heated slowly and uniformly in a heating bath.[17]

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.[19]

-

Heating is stopped, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.[19] This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.

-

3.3. Solubility Determination

Solubility tests are performed to understand the polarity and presence of functional groups in a molecule.[20] The general principle is "like dissolves like," where polar solvents dissolve polar solutes and non-polar solvents dissolve non-polar solutes.[21][22]

-

Methodology: Qualitative Solubility Test

-

Place a small, measured amount of the solute (e.g., 25 mg) into a test tube.[23]

-

Add a small volume of the solvent (e.g., 0.75 mL) in portions, shaking vigorously after each addition.[23]

-

Observe whether the solute dissolves completely. The compound is considered "soluble" if it dissolves to a certain extent (e.g., ~3 g/100 mL).

-

This process is repeated with a range of solvents of varying polarities (e.g., water, diethyl ether, ethanol) and reactive solvents (e.g., 5% HCl, 5% NaOH) to determine the presence of acidic or basic functional groups.[23][24]

-

Visualizations

4.1. Synthesis of this compound

One common method for the synthesis of this compound is through the free-radical bromination of diphenylmethane.[6][7]

Caption: Synthesis of this compound from Diphenylmethane.

4.2. Logical Relationships of Properties

The molecular structure of this compound dictates its physical and chemical properties, particularly its solubility.

Caption: Relationship between Structure, Polarity, and Solubility.

References

- 1. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. CAS 776-74-9: this compound | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | 776-74-9 [chemicalbook.com]

- 6. This compound-Application_Chemicalbook [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. This compound | 776-74-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 9. This compound(776-74-9) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. rsc.org [rsc.org]

- 12. spectrabase.com [spectrabase.com]

- 13. forskning.ruc.dk [forskning.ruc.dk]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. scribd.com [scribd.com]

- 16. byjus.com [byjus.com]

- 17. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 18. byjus.com [byjus.com]

- 19. Video: Boiling Points - Concept [jove.com]

- 20. chem.ucalgary.ca [chem.ucalgary.ca]

- 21. chem.ws [chem.ws]

- 22. youtube.com [youtube.com]

- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 24. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of Bromodiphenylmethane from Diphenylmethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of bromodiphenylmethane from diphenylmethane (B89790). The document details experimental protocols, presents quantitative data for comparison, and illustrates the underlying reaction mechanisms and workflows. This guide is intended to serve as a practical resource for researchers in organic synthesis and drug development.

Introduction

This compound, also known as benzhydryl bromide, is a valuable synthetic intermediate in the pharmaceutical and chemical industries. Its utility stems from the reactivity of the benzylic bromide, which allows for the facile introduction of the diphenylmethyl group into various molecular scaffolds. This moiety is a key structural feature in a number of active pharmaceutical ingredients. The synthesis of this compound is typically achieved through the free-radical bromination of the benzylic position of diphenylmethane. This guide will focus on the two most prevalent and effective methods for this transformation: direct photobromination with molecular bromine (Br₂) and bromination using N-bromosuccinimide (NBS).

Synthetic Methodologies

The selective bromination of the benzylic carbon of diphenylmethane proceeds via a free-radical chain mechanism. The stability of the resulting diphenylmethyl radical makes this position particularly susceptible to halogenation under radical conditions.

Method A: Direct Photobromination with Molecular Bromine (Br₂)

This classic method involves the direct reaction of diphenylmethane with elemental bromine, typically initiated by ultraviolet (UV) light or heat. The initiation step involves the homolytic cleavage of the Br-Br bond to generate bromine radicals.

Method B: Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a widely used reagent for selective benzylic and allylic brominations. A key advantage of NBS is that it provides a low, steady concentration of molecular bromine throughout the reaction, which helps to minimize side reactions such as electrophilic aromatic substitution on the phenyl rings.[1] This reaction is typically initiated with a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions.

Quantitative Data Presentation

The choice of brominating agent and reaction conditions can significantly impact the yield and purity of the resulting this compound. The following tables summarize key physical and reaction data.

Table 1: Physical Properties of Diphenylmethane and this compound

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Diphenylmethane | C₁₃H₁₂ | 168.23 | 25-27 | 261-262 |

| This compound | C₁₃H₁₁Br | 247.13 | 39-41[2] | 185-190 (at 15 mmHg) |

Table 2: Comparison of Synthetic Protocols for this compound

| Parameter | Method A: Direct Photobromination (Br₂) | Method B: N-Bromosuccinimide (NBS) |

| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |

| Initiator | UV light (e.g., sunlamp, mercury vapor lamp) or heat | Radical initiator (AIBN or Benzoyl Peroxide) and heat/light |

| Solvent | Carbon tetrachloride (CCl₄) or other inert solvent | Carbon tetrachloride (CCl₄), acetonitrile, or benzene |

| Typical Reaction Time | 1-3 hours | 2-6 hours |

| Reported Yield | ~70-85% | ~80-95% |

| Key Advantages | Direct use of an inexpensive reagent. | Higher selectivity, reduced side reactions, easier handling of solid NBS.[1] |

| Key Disadvantages | Handling of corrosive and volatile Br₂, potential for over-bromination and aromatic substitution. | Requires a radical initiator, longer reaction times may be needed. |

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Protocol 1: Direct Photobromination of Diphenylmethane with Br₂

Materials:

-

Diphenylmethane (1.0 eq.)

-

Bromine (1.05 eq.)

-

Carbon tetrachloride (CCl₄)

-

5% Sodium thiosulfate (B1220275) solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ethanol (B145695) (for recrystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

UV lamp (e.g., 250W sunlamp)

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, dissolve diphenylmethane (1.0 eq.) in carbon tetrachloride.

-

Initiation: Position a UV lamp approximately 10-15 cm from the flask and begin gentle reflux of the solution with stirring.

-

Addition of Bromine: Slowly add a solution of bromine (1.05 eq.) in carbon tetrachloride from the dropping funnel over a period of 30-60 minutes. The red-brown color of bromine should fade as it is consumed. The evolution of hydrogen bromide gas will be observed.

-

Reaction Completion: Continue to irradiate and reflux the mixture for an additional 1-2 hours after the bromine addition is complete, or until the reaction mixture becomes colorless or pale yellow.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium thiosulfate solution (to remove excess bromine), water, saturated sodium bicarbonate solution (to neutralize HBr), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.

-

Recrystallize the crude this compound from hot ethanol. Dissolve the crude product in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Protocol 2: Bromination of Diphenylmethane with N-Bromosuccinimide (NBS) and AIBN

Materials:

-

Diphenylmethane (1.0 eq.)

-

N-Bromosuccinimide (NBS) (1.05 eq.)

-

2,2'-Azobisisobutyronitrile (AIBN) (0.02-0.05 eq.)

-

Carbon tetrachloride (CCl₄)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol or Hexane (B92381) (for recrystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diphenylmethane (1.0 eq.), N-bromosuccinimide (1.05 eq.), 2,2'-azobisisobutyronitrile (AIBN, 0.02-0.05 eq.), and carbon tetrachloride.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is often initiated by the decomposition of AIBN at this temperature. The reaction can be monitored by the disappearance of the starting material (TLC) and the formation of succinimide (B58015), which will float on top of the CCl₄. The reaction is typically complete within 2-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.

-

Transfer the filtrate to a separatory funnel and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexane to yield pure this compound as a white to pale yellow solid.

-

Mandatory Visualizations

Logical Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of this compound.

Free-Radical Bromination Mechanism

Caption: The free-radical chain mechanism for the benzylic bromination of diphenylmethane.

References

An In-depth Technical Guide to Bromodiphenylmethane (CAS Number 776-74-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodiphenylmethane (CAS No. 776-74-9), also known as benzhydryl bromide, is a halogenated aromatic hydrocarbon widely utilized as a key intermediate in organic synthesis.[1][2] Its chemical structure, featuring a diphenylmethane (B89790) core with a bromine substituent, imparts a high degree of reactivity, making it a valuable building block for the synthesis of a diverse range of compounds, most notably in the pharmaceutical industry.[3][4] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and common applications, a summary of its known hazards and toxicological profile, and analytical data for its characterization.

Chemical and Physical Properties

This compound is a white to orange-brown crystalline solid or low melting mass with a pungent odor.[2][4] It is a lachrymator, meaning it can cause irritation and tearing of the eyes.[1][5] The compound is insoluble in water but soluble in organic solvents such as alcohol and benzene.[5][6] It is sensitive to moisture and can be corrosive to metals in its presence.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 776-74-9 | [1] |

| Molecular Formula | C₁₃H₁₁Br | [7] |

| Molecular Weight | 247.13 g/mol | [7] |

| Appearance | White to orange-brown crystalline solid or low melting mass | [2][4] |

| Odor | Pungent | [5] |

| Melting Point | 33-42 °C | [4] |

| Boiling Point | 184 °C at 20 mmHg | [2] |

| Solubility | Insoluble in water; soluble in alcohol and benzene | [5][6] |

| Density | ~0.9 g/cm³ | [3] |

| Refractive Index | ~1.629 | [3] |

| Flash Point | >110 °C (>230 °F) | [2] |

Synthesis and Reactions

Synthesis of this compound

A common method for the synthesis of this compound involves the direct bromination of diphenylmethane.[5][8]

Experimental Protocol:

-

In a suitable reaction vessel equipped with a reflux condenser and a dropping funnel, diphenylmethane is heated.

-

Under illumination, bromine is added dropwise to the heated diphenylmethane.

-

The reaction mixture is maintained at a temperature of approximately 130°C for one hour to facilitate the reaction.[5]

-

Upon completion, the reaction mixture is cooled, and the crude this compound is purified, typically by distillation under reduced pressure.

Caption: Workflow for the synthesis of this compound.

Use in the Synthesis of Cinnarizine

This compound is a key starting material in the synthesis of the antihistamine and calcium channel blocker, Cinnarizine.[5]

Experimental Protocol:

-

This compound is added dropwise to a solution of piperazine (B1678402) in toluene.

-

The mixture is stirred at 80-90°C for 3 hours.[5]

-

After cooling, the reaction mixture is washed with water and then extracted with 10% hydrochloric acid.

-

The acidic aqueous layer is made alkaline to precipitate benzhydryl piperazine, which is then filtered and dried.

-

The resulting benzhydryl piperazine is dissolved in 95% ethanol (B145695) with sodium carbonate.

-

Phenylpropenyl chloride is added dropwise at approximately 65°C.

-

The mixture is heated under reflux for 4 hours and then filtered while hot to yield Cinnarizine after purification.[5]

Caption: Workflow for the synthesis of Cinnarizine.

Biological Activity and Signaling Pathways

This compound is primarily recognized for its role as a reactive intermediate in the synthesis of various biologically active compounds.[3][9] It is a key precursor in the production of the wakefulness-promoting agent Modafinil and in the synthesis of O-(triazolyl)methyl carbamates, which are potent inhibitors of fatty acid amide hydrolase (FAAH).[3][5] The inhibition of FAAH leads to increased levels of endocannabinoids, which have therapeutic potential in the management of anxiety and chronic pain.[3]

There is limited information available in the public domain regarding the intrinsic biological activity and specific signaling pathways directly modulated by this compound itself. Its high reactivity suggests that any biological effects are likely to be non-specific and potentially cytotoxic. Further research is required to elucidate any specific biological targets of this compound.

Analytical Data

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Representative chemical shifts are expected for the methine proton and the aromatic protons. | [1] |

| ¹³C NMR | A single peak for the methine carbon and multiple peaks in the aromatic region are characteristic. | [1][10][11] |

| Mass Spec. | The mass spectrum shows a characteristic isotopic pattern for bromine, with major fragments at m/z 167 and 165. | [1] |

| FT-IR | Strong absorption bands are observed around 1275 cm⁻¹ (ν C-H), 1680 cm⁻¹ (ν C=C), and 2900 cm⁻¹ (ν O-H). | [5][6] |

Hazards and Toxicology

This compound is classified as a corrosive substance and can cause severe skin burns and eye damage.[1][12] It is also a lachrymator and may cause respiratory irritation.[1][5]

Table 3: GHS Hazard Classifications for this compound

| Hazard Class | Hazard Statement | Reference(s) |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | [1] |

| Corrosive to Metals | H290: May be corrosive to metals | [1] |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | [1] |

Toxicological Information:

-

Acute Toxicity: Based on ATE (Acute Toxicity Estimate) data, the classification criteria for acute oral and dermal toxicity are not met (ATE > 2000 mg/kg).[13] The toxicological properties have not been fully investigated.[13]

-

Health Effects: Inhalation, ingestion, or skin contact may cause severe injury.[1] Contact with the molten substance can cause severe burns.[1] It is classified as a dermatotoxin, causing skin burns, and can induce toxic pneumonitis (inflammation of the lungs).[1]

Handling and Safety Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[8] Store in a corrosives area.

-

In case of fire: Use dry chemical, CO₂, or alcohol-resistant foam.[1]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Caption: Key safety considerations for handling this compound.

Conclusion

This compound is a versatile and highly reactive chemical intermediate with significant applications in the synthesis of pharmaceuticals and other complex organic molecules. Its utility is underscored by its role in the production of drugs such as Modafinil and Cinnarizine. However, its corrosive and lachrymatory nature necessitates strict adherence to safety protocols during handling and storage. This guide provides essential technical information to support researchers and drug development professionals in the safe and effective use of this important synthetic building block. Further research into the specific biological activities and toxicological profile of this compound would be beneficial for a more complete understanding of its properties.

References

- 1. This compound | C13H11Br | CID 236603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound-Application_Chemicalbook [chemicalbook.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. This compound | 776-74-9 | FB34664 | Biosynth [biosynth.com]

- 7. Benzene, 1,1'-(bromomethylene)bis- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. CH3Br C-13 nmr spectrum of bromomethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. This compound(776-74-9) 13C NMR spectrum [chemicalbook.com]

- 11. fnw.ratcatinc.com [fnw.ratcatinc.com]

- 12. fishersci.com [fishersci.com]

- 13. This compound, 90% | Fisher Scientific [fishersci.ca]

Molecular weight and structure of Bromodiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of bromodiphenylmethane, a key chemical intermediate in organic synthesis. This document details its molecular structure, physicochemical properties, experimental protocols for its synthesis and key reactions, and relevant spectroscopic data.

Molecular Structure and Properties

This compound, also known as benzhydryl bromide or diphenylmethyl bromide, is an organic halide with the chemical formula C₁₃H₁₁Br.[1] Its structure consists of a methane (B114726) molecule substituted with two phenyl groups and one bromine atom, all attached to the central carbon atom.

The presence of the two phenyl rings and the reactive benzylic bromide functionality makes it a valuable reagent in a variety of chemical transformations.[2] It is a white to off-white crystalline solid, although it can appear as an orange-red to orange-brown low-melting solid.[3][4] It is insoluble in cold water but soluble in organic solvents like benzene (B151609) and alcohol.[4][5] The compound is known to be a lachrymator, causing irritation to the eyes.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₁Br | [1] |

| Molecular Weight | 247.13 g/mol | [1] |

| Appearance | White to off-white crystalline solid or orange-red to orange-brown low-melting solid | [1][3][4] |

| Melting Point | 35-42 °C | [4][6] |

| Boiling Point | 184 °C at 20 mmHg | [4] |

| Solubility | Insoluble in cold water; soluble in alcohol and benzene | [4][5] |

| CAS Number | 776-74-9 | [1] |

Experimental Protocols

This section provides detailed experimental protocols for the synthesis and key reactions of this compound.

Synthesis of this compound from Diphenylmethane (B89790)

A common method for the synthesis of this compound is the free-radical bromination of diphenylmethane.[7][8]

Reaction:

Diphenylmethane + Bromine → this compound + Hydrogen Bromide

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place diphenylmethane. The reaction should be conducted under a light source to initiate the radical reaction.

-

Reagent Addition: Heat the diphenylmethane to 130°C.[8] Slowly add elemental bromine dropwise to the heated diphenylmethane.

-

Reaction: Maintain the reaction mixture at 130°C for 1 hour.[8] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the hydrogen bromide formed.

-

Extraction: Extract the crude product with a suitable organic solvent, such as dichloromethane.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as toluene/methanol, or by column chromatography on silica (B1680970) gel.[9]

Logical Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Williamson Ether Synthesis of Diphenhydramine (B27)

This compound is a key starting material in the synthesis of the antihistamine drug, diphenhydramine, via a Williamson ether synthesis.[10][11]

Reaction:

This compound + 2-(Dimethylamino)ethanol → Diphenhydramine + HBr

Experimental Protocol:

-

Deprotonation: In a suitable reaction vessel, deprotonate 2-(dimethylamino)ethanol using a strong base to form the corresponding alkoxide.[10]

-

Nucleophilic Substitution: Add this compound to the solution of the alkoxide. The reaction proceeds via an SN2 mechanism where the alkoxide acts as a nucleophile, displacing the bromide ion from this compound.[10]

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent and may require heating to proceed at a reasonable rate.

-

Work-up and Purification: After the reaction is complete, the reaction mixture is worked up to remove any unreacted starting materials and byproducts. The crude diphenhydramine is then purified, often by crystallization of its hydrochloride salt.[10]

Synthetic Pathway for Diphenhydramine

Caption: Synthesis of Diphenhydramine from this compound.

Use as a Protecting Group for Phenols

The benzhydryl group, introduced via this compound, can be used as a protecting group for phenols.[5]

Experimental Protocol:

-

Reaction Setup: Dissolve the phenol (B47542) to be protected (e.g., 2-nitrophenol) in a suitable solvent such as acetone.

-

Base Addition: Add a base, such as potassium carbonate, to the solution to deprotonate the phenol and form the phenoxide.

-

Addition of this compound: Add this compound to the reaction mixture.

-

Reaction: The phenoxide attacks the this compound in an SN2 reaction to form the benzhydryl ether.

-

Work-up and Purification: After the reaction is complete, the mixture is filtered to remove the inorganic salts, and the solvent is evaporated. The crude product can be purified by standard methods such as recrystallization or chromatography.

-

Deprotection: The benzhydryl group can be removed by hydrogenolysis.[5]

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the methine proton (CH) and multiplets in the aromatic region for the ten phenyl protons.[12][13]

-

¹³C NMR: The carbon-13 NMR spectrum will show a peak for the methine carbon and several peaks in the aromatic region corresponding to the different carbon environments in the phenyl rings.[14][15][16][17]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for C-H stretching of the aromatic rings and the methine group, as well as C=C stretching of the aromatic rings. The C-Br stretching frequency will also be present.[18][19][20]

Mass Spectrometry (MS)

The mass spectrum of this compound will show the molecular ion peak. Due to the presence of bromine, there will be two molecular ion peaks of almost equal intensity (M+ and M+2) corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[21] The base peak in the mass spectrum is typically at m/z 167, corresponding to the diphenylmethyl cation [(C₆H₅)₂CH]⁺, which is formed by the loss of the bromine radical.[1]

Table 2: Summary of Spectroscopic Data

| Technique | Key Features | Reference(s) |

| ¹H NMR | Singlet (methine proton), Multiplets (aromatic protons) | [12][13] |

| ¹³C NMR | Peak for methine carbon, Peaks for aromatic carbons | [14][15][16][17] |

| IR | Aromatic C-H stretch, Aromatic C=C stretch, C-Br stretch | [18][19][20] |

| MS | Molecular ion peaks (M+ and M+2), Base peak at m/z 167 | [1][21] |

Applications in Drug Development

This compound is a crucial building block in the synthesis of various pharmaceutical compounds.

-

Antihistamines: As detailed above, it is a key precursor in the industrial synthesis of diphenhydramine.[11]

-

Fatty Acid Amide Hydrolase (FAAH) Inhibitors: It is used as a reagent in the synthesis of O-(triazolyl)methyl carbamates, which are potent inhibitors of FAAH, an enzyme involved in pain and inflammation pathways.[4]

-

Modafinil Intermediate: this compound serves as an intermediate in the synthesis of Modafinil, a medication used to treat sleep disorders.

Safety and Handling

This compound is a corrosive and lachrymatory substance.[1] It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is sensitive to moisture and can decompose in hot water to produce hydrobromic acid.[4]

This technical guide provides a solid foundation for researchers and professionals working with this compound. For more detailed information on specific applications or analytical procedures, consulting the cited literature is recommended.

References

- 1. This compound | C13H11Br | CID 236603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 776-74-9: this compound | CymitQuimica [cymitquimica.com]

- 3. US5041687A - Bromination process - Google Patents [patents.google.com]

- 4. This compound | 776-74-9 [chemicalbook.com]

- 5. This compound-Application_Chemicalbook [chemicalbook.com]

- 6. This compound, 90% | Fisher Scientific [fishersci.ca]

- 7. organic chemistry - How do I prepare the following compound from diphenylmethane? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. Page loading... [wap.guidechem.com]

- 9. benchchem.com [benchchem.com]

- 10. homework.study.com [homework.study.com]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. This compound(776-74-9) 1H NMR spectrum [chemicalbook.com]

- 13. CH3Br bromomethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. CH3Br C-13 nmr spectrum of bromomethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Benzene, 1,1'-(bromomethylene)bis- [webbook.nist.gov]

- 19. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 20. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 21. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Solubility Profile of Bromodiphenylmethane: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bromodiphenylmethane in common laboratory solvents. Due to a notable absence of specific quantitative solubility data in publicly available literature, this document focuses on compiling existing qualitative information and presenting detailed experimental protocols to enable researchers to determine precise solubility values. Understanding the solubility of this compound is critical for its application in chemical synthesis, purification processes, and formulation development.

Quantitative and Qualitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a scarcity of quantitative solubility data for this compound across a range of common organic solvents. The available information is primarily qualitative. The data presented below has been compiled from various sources to provide a general understanding of this compound's solubility profile. Researchers are encouraged to use the experimental protocols provided in the subsequent section to determine precise solubility values for their specific applications.

| Solvent | Chemical Class | Predicted/Observed Solubility | Citation |

| Water | Polar Protic | Insoluble / Limited | [1][2][3][4][5][6][7][8] |

| 0.45 g/L (Assumed) | [6][8][9][10] | ||

| Ethanol | Polar Protic | Soluble | [1][11] |

| Methanol | Polar Protic | Likely Soluble | - |

| Acetone | Polar Aprotic | Soluble/Partially Soluble | [11][12] |

| Diethyl Ether | Polar Aprotic | Soluble | [1] |

| Dichloromethane | Halogenated | Soluble | [10] |

| Chloroform | Halogenated | Likely Soluble | - |

| Ethyl Acetate | Ester | Likely Soluble | - |

| Toluene | Aromatic Hydrocarbon | Soluble | [11] |

| Benzene | Aromatic Hydrocarbon | Easily Soluble | [11] |

| Hexane | Nonpolar | Likely Sparingly Soluble/Insoluble | - |

Note on Quantitative Data: The quantitative value of 0.45 g/L is provided in several sources without explicitly naming the solvent.[6][8][9][10] Given the repeated descriptions of this compound as "insoluble" in water, it is highly probable that this value pertains to its aqueous solubility. The terms "Likely Soluble" and "Likely Sparingly Soluble/Insoluble" are predictions based on the principle of "like dissolves like" and the known solubility in solvents with similar properties.

Experimental Protocols for Solubility Determination

To empower researchers to generate precise and reliable solubility data, this section provides detailed methodologies for both qualitative and quantitative analysis.

Protocol 1: Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of test solvents (e.g., water, ethanol, acetone, toluene, hexane)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Add approximately 20-30 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube in 0.25 mL increments.

-

After each addition, cap the test tube and shake vigorously for 30-60 seconds. A vortex mixer can be used for more consistent agitation.

-

Visually inspect the solution against a contrasting background to determine if the solid has dissolved completely.

-

Record the observation as "insoluble," "sparingly soluble," "soluble," or "freely soluble."

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

High-purity solvents of interest

-

Analytical balance

-

Screw-cap vials or flasks

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification, such as a High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Procedure:

Part A: Preparation of Saturated Solution

-

Add an excess amount of this compound to a screw-cap vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium. The equilibration time should be determined empirically.

Part B: Sample Analysis

-

After equilibration, cease agitation and allow the vials to stand at the constant temperature for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, tared vial to remove any undissolved microcrystals.

-

Accurately weigh the filtered solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the this compound.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.

-

Calculate the solubility in g/100 mL or other desired units.

Alternative Quantification: Instead of gravimetric analysis, the concentration of the filtered saturated solution can be determined using a calibrated analytical method like HPLC or UV-Vis spectrophotometry. This involves creating a calibration curve with standard solutions of known concentrations.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of solubility using the shake-flask method.

Caption: Workflow for experimental solubility determination.

References

- 1. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. This compound, 90% | Fisher Scientific [fishersci.ca]

- 3. This compound, 90% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. chembk.com [chembk.com]

- 6. Page loading... [guidechem.com]

- 7. CAS 776-74-9: this compound | CymitQuimica [cymitquimica.com]

- 8. 776-74-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound|lookchem [lookchem.com]

- 10. chembk.com [chembk.com]

- 11. This compound-Application_Chemicalbook [chemicalbook.com]

- 12. This compound | 776-74-9 [chemicalbook.com]

In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Analysis of Bromodiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for bromodiphenylmethane. The information presented herein is intended to support research, development, and quality control activities where the characterization of this compound is essential.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound is characterized by signals arising from the methine proton and the aromatic protons of the two phenyl rings.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.25-7.50 | Multiplet | 10H | Aromatic protons (C₆H₅) |

| ~6.35 | Singlet | 1H | Methine proton (-CHBr) |

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration of the sample.

¹³C NMR Spectral Data of this compound

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. Due to the symmetry of the two phenyl rings, fewer signals than the total number of carbon atoms are observed.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~140.3 | Quaternary aromatic carbons (C-ipso) |

| ~129.0 | Aromatic carbons (C-ortho and C-para) |

| ~128.0 | Aromatic carbons (C-meta) |

| ~60.0 | Methine carbon (-CHBr) |

Note: ¹³C NMR spectra are typically recorded with proton decoupling, resulting in singlet peaks for each unique carbon atom. The chemical shifts can be influenced by the experimental conditions.

Experimental Protocol

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound. Specific parameters may need to be optimized based on the available instrumentation.

1. Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer:

-

Spectra are typically recorded on a 300 MHz or 400 MHz NMR spectrometer for ¹H NMR and a corresponding frequency (e.g., 75 MHz or 100 MHz) for ¹³C NMR.

3. ¹H NMR Acquisition Parameters:

-

Number of Scans (NS): 8 to 16 scans are generally sufficient.

-

Relaxation Delay (D1): A delay of 1-2 seconds is typically used.

-

Pulse Width: A 30° or 45° pulse angle is common for routine spectra.

-

Acquisition Time (AQ): Typically 2-4 seconds.

4. ¹³C NMR Acquisition Parameters:

-

Number of Scans (NS): A larger number of scans (e.g., 128 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (D1): A delay of 2-5 seconds is recommended, especially for observing quaternary carbons.

-

Pulse Program: A standard proton-decoupled pulse sequence is used.

5. Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

Phase correction and baseline correction are applied to the spectrum.

-

The chemical shifts are referenced to the TMS signal.

Visualization of this compound Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with labels corresponding to the different types of protons and carbons, aiding in the interpretation of the NMR data.

Caption: Chemical structure of this compound with NMR assignments.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of Bromodiphenylmethane with Nucleophiles

Abstract

This compound, also known as benzhydryl bromide, is a versatile halogenated building block utilized in the synthesis of a wide array of organic compounds, including active pharmaceutical ingredients. Its reactivity is characterized by nucleophilic substitution, where the bromine atom is displaced by a nucleophile. The reaction mechanism is nuanced, existing on a continuum between S(_N)1 and S(_N)2 pathways. This is dictated by the steric hindrance imparted by the two phenyl groups and the electronic stabilization of the potential benzhydryl carbocation. This guide provides a comprehensive overview of the reactivity of this compound with various oxygen, nitrogen, carbon, and sulfur nucleophiles, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a critical resource for professionals in chemical research and drug development.

Introduction: Properties and General Reactivity

This compound is a white crystalline solid with a pungent odor and lachrymatory properties.[1][2] It is soluble in organic solvents like alcohol and benzene.[1] Its core utility in organic synthesis stems from its role as an electrophile in nucleophilic substitution reactions. The benzhydryl moiety is frequently used as a protecting group for functionalities like phenols.[1]

The reaction of this compound with a nucleophile (Nu⁻) can proceed via two primary mechanisms:

-

S(_N)1 (Substitution Nucleophilic Unimolecular): A two-step process involving the formation of a resonance-stabilized diphenylmethyl carbocation intermediate, which is then attacked by the nucleophile. This pathway is favored by polar protic solvents that can stabilize the carbocation.[3][4]

-

S(_N)2 (Substitution Nucleophilic Bimolecular): A one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon, and the bromide leaving group departs simultaneously.[5] This pathway is impeded by the significant steric hindrance from the two phenyl groups, but can be favored by polar aprotic solvents and strong nucleophiles.[3]

The benzylic nature of this compound places its reactivity in a borderline region between S(_N)1 and S(_N)2, making the reaction conditions paramount in determining the dominant pathway.[3]

Caption: S(_N)1 and S(_N)2 reaction pathways for this compound.

Reactivity with Oxygen Nucleophiles

Oxygen-containing nucleophiles, such as alkoxides and phenoxides, readily react with this compound to form ethers. This reaction, a variant of the Williamson ether synthesis, is fundamental in the production of antihistamines like Diphenhydramine and in the protection of phenolic hydroxyl groups.[1][5]

Data Presentation

| Nucleophile | Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 2-(Dimethylamino)ethanol | NaH, 2-(Dimethylamino)ethanol | Not Specified | Not Specified | 2-(Benzhydryloxy)-N,N-dimethylethanamine | Not Specified | [1] |

| 2-Nitrophenol | K₂CO₃ | Acetone | Not Specified | 2-(Benzhydryloxy)-1-nitrobenzene | Not Specified | [1] |

| Water (Solvolysis) | H₂O | 50% Acetone | 25.0 | Diphenylmethanol | Not Specified | [6] |

| Water (Solvolysis) | H₂O | 52.5% Ethanol | 25.0 | Diphenylmethanol | Not Specified | [6] |

Experimental Protocol: Synthesis of 2-(Benzhydryloxy)-N,N-dimethylethanamine

This protocol is based on the mechanism for the synthesis of Diphenhydramine.[1]

-

Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(dimethylamino)ethanol in a suitable anhydrous solvent (e.g., THF).

-

Cool the solution in an ice bath (0 °C).

-

Add one equivalent of a strong base, such as sodium hydride (NaH), portion-wise to the solution to generate the corresponding alkoxide. Stir for 30 minutes.

-

Nucleophilic Substitution: While maintaining the inert atmosphere and cooling, add a solution of this compound (1 equivalent) in the same anhydrous solvent dropwise to the alkoxide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Workup: Quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica (B1680970) gel to yield the pure ether product.

Reactivity with Nitrogen Nucleophiles

Amines and other nitrogen nucleophiles react with this compound to form C-N bonds, a key step in synthesizing various pharmaceuticals.[7] For instance, the reaction with piperazine (B1678402) is a crucial step in the synthesis of Cinnarizine.[1] The reaction typically proceeds via an S(_N)2 or borderline mechanism.

Data Presentation

| Nucleophile | Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Piperazine | Anhydrous Piperazine | Toluene | 80-90 | 1-Benzhydrylpiperazine | Not Specified | [1] |

| 3-Chloropyridine | 3-Chloropyridine | Acetonitrile | 25-55 | N-Benzhydryl-3-chloropyridinium bromide | Not Specified | [8] |

| Pyridine | Pyridine | Acetonitrile | Not Specified | N-Benzhydrylpyridinium bromide | Not Specified | [8] |

| Sodium Azide | NaN₃ | DMSO | Not Specified | Azidodiphenylmethane | Not Specified | [9] |

Experimental Protocol: Synthesis of 1-Benzhydrylpiperazine

This protocol is adapted from the described synthesis of Cinnarizine.[1]

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve anhydrous piperazine in toluene.

-

Reaction: Heat the solution to 80-90 °C.

-

Add this compound dropwise to the heated piperazine solution over 30 minutes.

-

Maintain the reaction mixture at 80-90 °C with continuous stirring for 3 hours.

-

Workup: Cool the reaction mixture to room temperature. Wash the solution with water to remove any water-soluble byproducts.

-

Extract the organic layer with 10% dilute hydrochloric acid. The product will move to the acidic aqueous layer as a protonated salt.

-

Separate the aqueous layer and basify it with a suitable base (e.g., NaOH solution) until a precipitate forms.

-

Isolation: Collect the solid precipitate by filtration and wash it with cold water.

-

Dry the solid product under vacuum to yield 1-benzhydrylpiperazine.

Reactivity with Carbon Nucleophiles

Cyanide is a potent carbon nucleophile that reacts with this compound to form diphenylacetonitrile, a precursor for various pharmaceuticals.[3] The reaction mechanism is highly dependent on the solvent; polar aprotic solvents like DMSO or DMF are expected to accelerate the S(_N)2 pathway by solvating the counter-ion (e.g., Na⁺) and leaving a "naked," more reactive cyanide anion.[3]

Data Presentation

| Nucleophile | Reagent | Solvent | Pathway | Relative Rate Comparison | Product | Reference |

| Cyanide | NaCN or KCN | Ethanol | S(_N)1 / S(_N)2 | Slower than benzyl (B1604629) bromide due to steric hindrance | Diphenylacetonitrile | [3][10] |

| Cyanide | NaCN | DMSO / DMF (expected) | S(_N)2 | Accelerated rate | Diphenylacetonitrile | [3] |

Experimental Protocol: Kinetic Analysis of Reaction with Sodium Cyanide

This generalized protocol is based on standard methods for studying reaction kinetics.[3]

Caption: Experimental workflow for a kinetic study of nucleophilic substitution.

-

Preparation: Prepare stock solutions of this compound and sodium cyanide in a chosen polar aprotic solvent (e.g., dry DMSO) of known concentrations.

-

Temperature Control: Place the reaction vessel in a constant temperature bath and allow the reactant solutions to equilibrate to the desired temperature.

-

Initiation: Initiate the reaction by adding a known volume of the sodium cyanide solution to the this compound solution with vigorous stirring. Start a timer immediately.

-

Monitoring: At regular, predetermined time intervals, withdraw a small aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot by adding it to a quenching solution (e.g., a cold acidic solution) to stop the reaction.

-

Analysis: Analyze the quenched aliquots using a calibrated analytical technique (e.g., HPLC or GC) to determine the concentration of the remaining this compound or the formed diphenylacetonitrile.

-

Data Processing: Plot the concentration of the reactant versus time. From this plot, determine the order of the reaction and calculate the rate constant.

Reactivity with Sulfur Nucleophiles

Thiolates (RS⁻), the conjugate bases of thiols, are excellent nucleophiles and react efficiently with this compound.[11] The reaction typically follows an S(_N)2 pathway to produce thioethers (sulfides).[12] Thiols themselves can also act as nucleophiles, although they are less reactive than their corresponding thiolates.[11][12]

Data Presentation

| Nucleophile | Reagent | Solvent | Pathway | Product | Reference |

| Thiolate (RS⁻) | R-SH + Base (e.g., NaH, NaOH) | Not Specified | S(_N)2 | Diphenylmethyl sulfide (B99878) (Ph₂CH-SR) | [11][13] |

| Thiol (R-SH) | R-SH | Not Specified | S(_N)2 | Diphenylmethyl sulfide (Ph₂CH-SR) | [12] |

Experimental Protocol: Synthesis of a Diphenylmethyl Thioether

This protocol is a general method for the S(_N)2 reaction of an alkyl halide with a thiolate.[11][12]

-

Thiolate Generation: In a round-bottom flask under an inert atmosphere, dissolve the desired thiol in an anhydrous solvent like THF or ethanol.

-

Add one equivalent of a base (e.g., sodium hydroxide (B78521) or sodium ethoxide) to deprotonate the thiol and form the thiolate nucleophile. Stir for 15-30 minutes.

-

Nucleophilic Substitution: Add this compound (1 equivalent) to the thiolate solution.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a mixture of water and an organic solvent (e.g., diethyl ether).

-

Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent by rotary evaporation and purify the crude thioether product by column chromatography or distillation.

References

- 1. This compound-Application_Chemicalbook [chemicalbook.com]

- 2. This compound | C13H11Br | CID 236603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. Page loading... [wap.guidechem.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. Bromonitromethane, a versatile electrophile: reactions with thiolates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Key Derivatives of Bromodiphenylmethane and Their Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodiphenylmethane, also known as benzhydryl bromide, is a versatile chemical intermediate. Its diphenylmethane (B89790) core structure is a key pharmacophore in a variety of bioactive molecules. This technical guide provides a comprehensive overview of the principal derivatives of this compound, with a focus on their synthesis, biological activities, and therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Derivatives and Their Therapeutic Applications

This compound is a crucial starting material for the synthesis of several important pharmaceutical compounds. The primary derivatives can be broadly categorized based on their therapeutic targets and mechanisms of action.

Wakefulness-Promoting Agents: Modafinil (B37608) and its Analogs

Modafinil is a widely prescribed medication for the treatment of narcolepsy, shift work sleep disorder, and obstructive sleep apnea. It is a central nervous system (CNS) stimulant with a mechanism of action that is distinct from traditional amphetamine-based stimulants. This compound is a key precursor in the synthesis of modafinil.

Mechanism of Action: The precise mechanism of action of modafinil is complex and not fully elucidated. However, it is known to modulate several neurotransmitter systems in the brain, including dopamine (B1211576), norepinephrine, serotonin, glutamate, and GABA.[1] A primary action of modafinil is the inhibition of the dopamine transporter (DAT), which leads to an increase in extracellular dopamine levels in certain brain regions.[1][2] Unlike typical psychostimulants, modafinil has a lower affinity for DAT and produces its effects with a lower risk of abuse and dependence.

Quantitative Data: Dopamine Transporter (DAT) Binding Affinities of Modafinil and Analogs

| Compound | DAT Binding Affinity (Ki, nM) | Reference |

| Modafinil | ~3000 | [3] |

| JJC8-089 (sulfide analog) | Lower than sulfoxide (B87167) analog | [4] |

| RDS04-010 (sulfide analog) | Lower than sulfoxide analog | [4] |

| JJC8-091 (sulfoxide analog) | Higher than sulfide (B99878) analog | [4] |

| RDS03-094 (sulfoxide analog) | Higher than sulfide analog | [4] |

Signaling Pathway of Modafinil

The following diagram illustrates the proposed signaling pathway of Modafinil, highlighting its interaction with various neurotransmitter systems.

Caption: Proposed signaling pathway of Modafinil.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide (B1667382). Inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, which has therapeutic potential for the treatment of pain, anxiety, and inflammation. This compound can be utilized as a scaffold for the development of potent FAAH inhibitors.

Mechanism of Action: FAAH inhibitors act by blocking the active site of the FAAH enzyme, preventing the hydrolysis of anandamide and other fatty acid amides.[5] The catalytic mechanism of FAAH involves a Ser-Ser-Lys catalytic triad.[5][6] Inhibitors can be either reversible or irreversible, with irreversible inhibitors often forming a covalent bond with the catalytic serine residue.[7]

Quantitative Data: FAAH Inhibitory Activity

| Compound | Target | IC50 (nM) | Reference |

| OL-135 | hFAAH | 208 ± 35 | [8] |

| OL-135 | rFAAH | 47.3 ± 2.9 | [8] |

| PF-750 | hFAAH | 791 ± 34 | [8] |

| PF-750 | rFAAH | 104 ± 14 | [8] |

| JZL-195 (dual FAAH/MAGL inhibitor) | FAAH | 12 | [7] |

| Macamides (derivatives of oleic, linoleic, and linolenic acids) | hFAAH | 10,000 - 17,000 | [9] |

FAAH Catalytic Cycle and Inhibition

The following diagram illustrates the catalytic cycle of FAAH and the mechanism of its inhibition.

Caption: FAAH catalytic cycle and inhibition mechanism.

Antihistamines: Diphenhydramine (B27) and Cinnarizine (B98889)

This compound is a key intermediate in the synthesis of first-generation antihistamines, including diphenhydramine (Benadryl) and cinnarizine. These drugs are used to treat allergies, motion sickness, and vertigo.

Mechanism of Action: Diphenhydramine and cinnarizine act as inverse agonists at the histamine (B1213489) H1 receptor.[10][11] By blocking the action of histamine, they prevent the typical allergic responses such as vasodilation, increased capillary permeability, and smooth muscle contraction. Their ability to cross the blood-brain barrier contributes to their sedative side effects.

Antioxidant Bromophenols

Derivatives of diphenylmethane containing bromine and phenol (B47542) moieties have been synthesized and evaluated for their antioxidant properties. These compounds have shown potential as radical scavengers.

Mechanism of Action: The antioxidant activity of these bromophenols is attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to free radicals, thereby neutralizing them. The presence and position of bromine atoms on the aromatic rings can influence their antioxidant capacity.

Quantitative Data: Antioxidant Activity

A study on diphenylmethane derivative bromophenols demonstrated effective antioxidant and radical scavenging activities in various in vitro assays, including DPPH, ABTS, and superoxide (B77818) anion radical scavenging.[12][13] The synthesized bromophenols showed antioxidant power comparable to standard antioxidants like BHA, BHT, and α-tocopherol.[12][13]

Experimental Protocols

Synthesis of Modafinil from Benzhydrol

This protocol outlines a general two-step synthesis of modafinil starting from benzhydrol, which is first converted to this compound.

Step 1: Synthesis of Diphenylmethylthioacetamide from Benzhydrol [14]

-

In situ formation of this compound: Benzhydrol is reacted with an excess of hydrobromic acid. The resulting this compound is not isolated.

-

Reaction with Thiourea (B124793): The crude this compound is reacted with thiourea in an aqueous medium to form the corresponding isothiouronium salt.

-

Reaction with Chloroacetamide: The isothiouronium salt is then reacted in situ with chloroacetamide to yield diphenylmethylthioacetamide.

-

Isolation: The product is isolated by filtration, washed, and can be recrystallized from a suitable solvent like ethyl acetate.

Step 2: Oxidation to Modafinil [14]

-

Reaction Setup: Diphenylmethylthioacetamide is dissolved in glacial acetic acid.

-

Oxidation: Hydrogen peroxide (30-35%) is added to the solution.

-

Reaction Conditions: The mixture is maintained at approximately 40°C overnight.

-

Crystallization and Isolation: Water is added to the reaction mixture to induce crystallization of modafinil. The product is then collected by filtration and can be recrystallized from methanol.

Experimental Workflow for Modafinil Synthesis

Caption: Workflow for the synthesis of Modafinil.

In Vitro FAAH Inhibition Assay

This protocol describes a general method for determining the inhibitory potency of a compound against FAAH using a fluorometric assay.[15]

-

Reagents and Preparation:

-

FAAH Assay Buffer (e.g., Tris-HCl buffer, pH 9.0).

-

Recombinant human FAAH enzyme.

-

FAAH substrate (e.g., AMC-arachidonoyl amide).

-

Test compound (dissolved in DMSO).

-

96-well microplate.

-

-

Assay Procedure:

-

Add FAAH assay buffer to the wells of the microplate.

-

Add the test compound at various concentrations to the respective wells.

-

Add the FAAH enzyme solution to all wells except the negative control.

-

Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the FAAH substrate to all wells.

-

Incubate the plate at 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence of the product (7-amino-4-methylcoumarin, AMC) at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

-

The rate of the reaction is determined from the increase in fluorescence over time.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Conclusion

This compound serves as a pivotal building block in the synthesis of a diverse range of pharmacologically active molecules. Its derivatives, including the wakefulness-promoting agent modafinil, FAAH inhibitors, and established antihistamines, demonstrate the versatility of the diphenylmethane scaffold in medicinal chemistry. The continued exploration of novel derivatives of this compound holds promise for the development of new therapeutic agents with improved efficacy and safety profiles. This technical guide provides a foundational understanding of the key derivatives, their mechanisms of action, and synthetic methodologies to aid researchers in this endeavor.

References

- 1. What is the mechanism of Modafinil? [synapse.patsnap.com]

- 2. dash.harvard.edu [dash.harvard.edu]

- 3. researchgate.net [researchgate.net]

- 4. The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accurateclinic.com [accurateclinic.com]